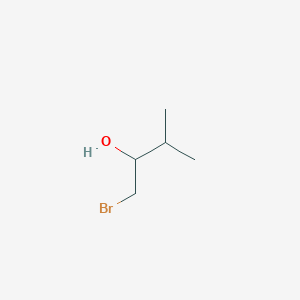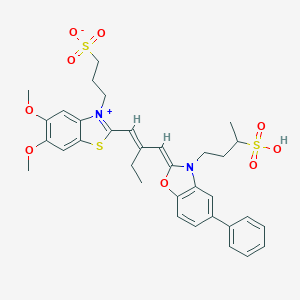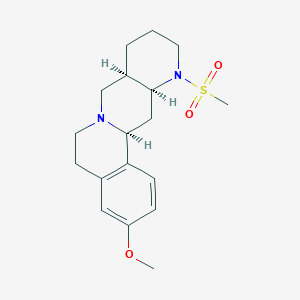![molecular formula C23H27N5O5S B044465 methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 121864-76-4](/img/structure/B44465.png)
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H28N6O5S, and is commonly referred to as MDAPINP.
Mécanisme D'action
The mechanism of action of MDAPINP involves the inhibition of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MDAPINP are varied and complex. It has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MDAPINP in lab experiments is its potent inhibitory effects on several enzymes, which can be useful in the development of new drugs for the treatment of neurological disorders. Additionally, MDAPINP has been shown to have antioxidant and anti-inflammatory effects, which can help protect against oxidative stress and inflammation. However, one limitation of using MDAPINP in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of MDAPINP. One potential area of research is the development of new drugs for the treatment of neurological disorders, based on the compound's potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDAPINP, including its antioxidant and anti-inflammatory effects. Finally, the synthesis process for MDAPINP could be optimized to make it more efficient and cost-effective for use in lab experiments.
Méthodes De Synthèse
The synthesis of MDAPINP involves several steps, including the condensation of 2,5-diaminopentanoic acid with 1-(2-nitrophenyl)sulfanylindole-3-carboxylic acid, followed by the esterification of the resulting intermediate with methyl chloroformate. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
MDAPINP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Additionally, MDAPINP has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
121864-76-4 |
|---|---|
Nom du produit |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
Formule moléculaire |
C23H27N5O5S |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C23H27N5O5S/c1-33-23(30)18(26-22(29)17(25)8-6-12-24)13-15-14-27(19-9-3-2-7-16(15)19)34-21-11-5-4-10-20(21)28(31)32/h2-5,7,9-11,14,17-18H,6,8,12-13,24-25H2,1H3,(H,26,29)/t17-,18-/m0/s1 |
Clé InChI |
IUECJFZUHONGHL-ROUUACIJSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
SMILES canonique |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN)N |
Synonymes |
H-Orn-Trp(Nps)-OMe H-ornithyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



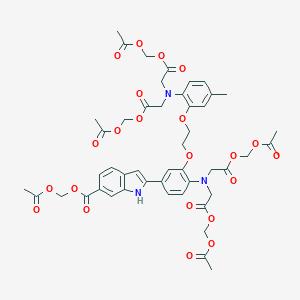
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
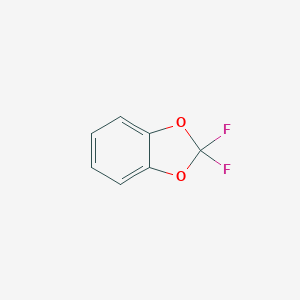
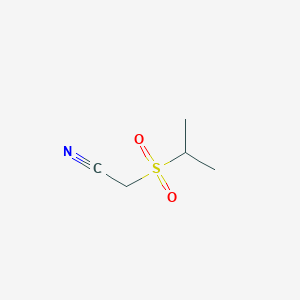
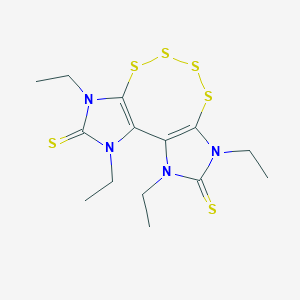
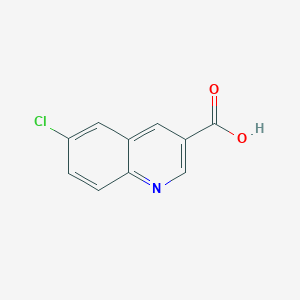
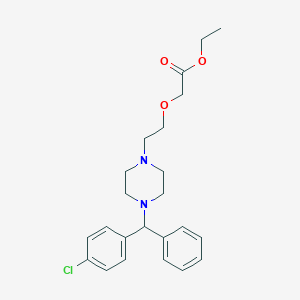
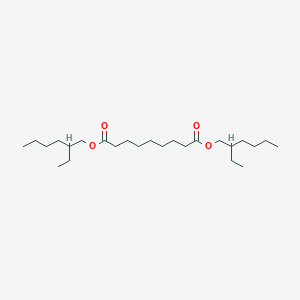
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
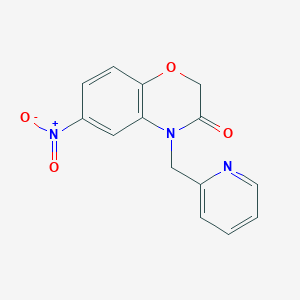
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
